4-Hydroxy-N,2-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-5-7(11)3-4-8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAUBIXIRISIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspective of 4 Hydroxy N,2 Dimethylbenzamide in Scientific Literature
A review of scientific literature does not reveal a prominent historical account of the initial synthesis or discovery of 4-Hydroxy-N,2-dimethylbenzamide. The compound is not widely cited, and dedicated studies on its synthesis or properties are scarce.
However, chemically related analogues are well-documented. For instance, 4-hydroxy-N,N-dimethylbenzamide , which differs only by the presence of a second methyl group on the nitrogen instead of on the ring, is commercially available and its basic properties are cataloged in chemical databases. The lack of a dedicated entry for this compound in major chemical databases suggests it has not been a subject of significant academic or industrial research.
Below are the properties for the related compound, 4-hydroxy-N,N-dimethylbenzamide, for contextual reference.
Table 1: Physicochemical Properties of 4-hydroxy-N,N-dimethylbenzamide
| Property | Value |
|---|---|
| CAS Number | 20876-99-7 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 4-hydroxy-N,N-dimethylbenzamide |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)O |
| InChIKey | UJCPSWBVHQROQF-UHFFFAOYSA-N |
Data sourced from PubChem CID 309822. sigmaaldrich.comnih.gov
Current Research Landscape and Emerging Trends Pertaining to 4 Hydroxy N,2 Dimethylbenzamide
Established Synthetic Pathways for this compound and Analogs
The construction of this compound and similar structures relies on fundamental organic reactions, primarily those that form the amide bond, alongside strategies to introduce and manage the hydroxyl and dimethylamide functionalities.
General Strategies for Benzamide Formation
The formation of a benzamide, which is a type of amide, is a cornerstone of organic synthesis. The most common and traditional method involves the reaction of a carboxylic acid or its derivative with an amine. researchgate.net This process typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.net
A widely used approach is the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride. For instance, benzoyl chloride can react with aqueous ammonia (B1221849) to produce benzamide. scribd.comslideshare.net This reaction proceeds through a nucleophilic acyl substitution mechanism, where the nucleophile (ammonia) attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the amide. scribd.com The reactivity of carboxylic acid derivatives in these substitutions follows the order: acyl halide > anhydride (B1165640) > ester > amide, which is inversely related to the basicity of the leaving group. scribd.com
Modern advancements have introduced a variety of coupling reagents to facilitate the direct amidation of carboxylic acids with amines under milder conditions. researchgate.net These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid in situ, allowing for an efficient reaction with the amine. researchgate.net
Alternative strategies for amide bond formation have also been developed to address the limitations and waste associated with classical methods. These include the oxidative amidation of benzylamines and benzyl (B1604629) cyanides, and the direct carboxamidation of arenes. researchgate.netnih.gov
Table 1: Common Coupling Reagents for Benzamide Synthesis
| Reagent Name | Abbreviation |
| Dicyclohexylcarbodiimide | DCC |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
Specific Routes Incorporating Hydroxyl and Dimethylamide Groups
The synthesis of this compound specifically requires methods that are compatible with the hydroxyl group on the aromatic ring and result in a tertiary amide.
One direct approach involves the reaction of a suitably protected 4-hydroxybenzoic acid derivative with dimethylamine (B145610). For instance, isatoic anhydride can react with dimethylamine or dimethylformamide to produce N,N-dimethylbenzamide derivatives. google.com While this example illustrates the formation of an N,N-dimethylamide, the starting material would need to be appropriately substituted to yield the desired this compound.
A common strategy for synthesizing hydroxylated benzamides is to start with a precursor that already contains the hydroxyl group or a protected version of it. For example, p-hydroxybenzoic acid can be reacted with methyl carbamate (B1207046) in the presence of a catalyst like triethylenediamine at elevated temperatures to produce p-hydroxybenzamide. chemicalbook.com To obtain the N,N-dimethylated product, dimethylamine would be used instead of a primary amine source.
Alternatively, a multi-step synthesis can be employed. This could involve the esterification of 4-hydroxybenzoic acid, followed by amidation with dimethylamine. The hydroxyl group may require protection during these steps to prevent unwanted side reactions.
Copper-Catalyzed Amidation Approaches for Benzamide Derivatives
Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N bonds, including the synthesis of benzamides. These methods offer advantages such as milder reaction conditions and broader substrate scope.
One notable copper-catalyzed method involves the amidation of benzoic acids using tetraalkylthiuram disulfides as the amine source. tandfonline.comtandfonline.com In the presence of a copper(I) bromide (CuBr) catalyst and an oxidant like di-tert-butyl peroxide (DTBP), various benzoic acids can be converted to their corresponding N,N-dialkylbenzamides in good to excellent yields. tandfonline.comtandfonline.com This reaction is tolerant of various functional groups on the benzoic acid ring and can be used with different tetraalkylthiuram disulfides to introduce various N-alkyl groups. tandfonline.com
Another copper-catalyzed approach is the one-pot oxidative amidation of methylarenes with amines. rsc.org This method integrates the oxidation of the methyl group to a carboxylic acid and the subsequent amidation into a single operation, offering an efficient route to benzamides from readily available starting materials. rsc.org Copper salts like copper(II) acetate (B1210297) (Cu(OAc)2) are effective catalysts for this transformation. rsc.org
More recently, a copper-catalyzed method for the synthesis of primary amides from dioxazolones has been developed. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of sensitive functional groups. nih.gov
Table 2: Examples of Copper-Catalyzed Benzamide Synthesis
| Catalyst | Amine Source | Oxidant | Starting Material | Product | Reference |
| CuBr | Tetraalkylthiuram disulfides | DTBP | Benzoic Acid | N,N-Dialkylbenzamide | tandfonline.comtandfonline.com |
| Cu(OAc)2 | Amines | TBHP | Methylarene | Benzamide | rsc.org |
| Cu(OAc)2 | - | - | Dioxazolone | Primary Amide | nih.gov |
Stereoselective Synthesis Considerations for Chiral Benzamide Derivatives
While this compound itself is not chiral, the synthesis of its chiral analogs, particularly those exhibiting atropisomerism, requires stereoselective methods. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and this phenomenon is observed in certain substituted benzamides. nih.gov
The enantioselective synthesis of atropisomeric benzamides can be achieved through catalytic electrophilic aromatic substitution reactions. nih.gov For instance, a simple tetrapeptide catalyst has been shown to effect the enantioselective bromination of benzamides, leading to enantioenriched products. nih.gov The stereochemistry of the product is determined by the catalyst, which appears to form a specific complex with the substrate. nih.gov
Stereoselective synthesis is also crucial when introducing chiral centers into the side chains of benzamide derivatives. For example, the stereoselective synthesis of α,β-dimethyl carboxylic esters can be achieved through the retentive trapping of α-chiral secondary alkyllithiums. nih.gov Such methods could be adapted to create chiral substituents on a benzamide core.
Chemical Reactions and Derivatization Strategies of this compound Analogs
The reactivity of this compound is dictated by the interplay of its functional groups: the aromatic ring, the hydroxyl group, and the dimethylamide group.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are controlled by the existing substituents on the ring. libretexts.org
The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. This means it increases the rate of electrophilic aromatic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org The activating effect is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com
Given that the hydroxyl group is at position 4, the ortho positions are 3 and 5. The para position is already occupied by the N,2-dimethylbenzamide group. Therefore, electrophilic substitution on this compound is expected to occur primarily at positions 3 and 5.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) using a Lewis acid catalyst. masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The strong activating effect of the hydroxyl group would likely dominate the directing effects, making the 3 and 5 positions the most probable sites of electrophilic attack.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
| -OH (Hydroxyl) | Activating | ortho, para |
| -CH3 (Methyl) | Activating | ortho, para |
| -CONH2 (Amide) | Deactivating | meta |
| -NR2 (Amine) | Activating | ortho, para |
Nucleophilic Substitution Reactions
Nucleophilic Aromatic Substitution (NAS) on the benzamide ring of this compound is a complex process. The benzene ring itself is electron-rich, making it inherently resistant to attack by nucleophiles. The outcome of such reactions is heavily influenced by the electronic nature of the ring substituents and the reaction conditions. The hydroxyl group (-OH) and the methyl group (-CH3) are electron-donating, which further deactivates the ring towards traditional NAS. Conversely, the amide group (-C(O)N(CH3)2) is generally considered a meta-directing deactivator for electrophilic substitution but its effect on nucleophilic substitution is less straightforward.
For a typical NAS reaction to occur, the aromatic ring usually requires strong electron-withdrawing groups (like -NO2) at positions ortho or para to a leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. sigmaaldrich.com Without such activation, forcing conditions are necessary.
Alternatively, the phenolic hydroxyl group can act as a nucleophile itself. In the presence of a base, the hydroxyl group is deprotonated to form a more potent phenoxide nucleophile. This phenoxide can then participate in substitution reactions, for instance, by displacing a leaving group on another activated aromatic system. Research on related hydroxy-aromatic compounds has shown that potassium formylphenolates can selectively displace fluorine atoms from highly activated rings like pentafluoropyridine. stackexchange.com Under mild basic conditions, the nucleophilic attack occurs selectively at the C-4 position of the pyridine (B92270) ring. stackexchange.com However, under harsher conditions, such as reflux, further substitution at the C-2 and C-6 positions can be achieved. stackexchange.com This demonstrates that the hydroxyl group of a molecule like this compound can be a key site for nucleophilic substitution reactions where it serves as the nucleophile.
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target either the aromatic ring or the amide functional group, depending on the reagents and conditions employed.
Oxidation: The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. Phenols can be oxidized to form quinone-type structures. This transformation is a common pathway for 4-hydroxyphenyl derivatives. Additionally, specific oxidizing agents can mediate oxidative coupling reactions. For example, hypervalent iodine reagents like iodosobenzene (B1197198) (PhIO) have been used to achieve oxidative C-H functionalization and C-O bond formation in related hydroxyphenoxy benzamide systems.
Reduction: Two principal reduction pathways exist for this molecule: reduction of the aromatic ring and reduction of the amide group.
Amide Reduction: Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In the case of N,N-dimethylbenzamide, it is readily reduced to N,N-dimethylbenzylamine. stackexchange.com The mechanism involves the initial attack of the hydride on the amide carbonyl, followed by the expulsion of an oxygen-aluminum complex, driven by the nitrogen lone pair, to form an iminium intermediate which is then further reduced to the amine. stackexchange.com Applying this to this compound would be expected to yield 4-hydroxy-N,2-dimethylbenzylamine, provided the phenolic proton is quenched or protected.
Aromatic Ring Reduction (Birch Reduction): The Birch reduction allows for the partial reduction of the aromatic ring. Studies on benzamide and its N-substituted derivatives show that using sodium in liquid ammonia with an alcohol proton source reduces the ring to a 1,4-dihydrobenzamide, while leaving the amide group intact. pacific.edu The efficiency of this reaction is sensitive to the workup conditions; addition of ammonium (B1175870) chloride after the reduction is crucial to neutralize the basic alkoxide and prevent disproportionation or re-oxidation of the dihydro product. pacific.edu
Hydrolysis of the Amide Bond under Various Conditions
The amide bond in this compound is robust but can be cleaved under hydrolytic conditions, typically requiring acid or base catalysis and elevated temperatures. The rate of hydrolysis is influenced by the substitution on the nitrogen atom.
Functionalization via the Hydroxyl Group
The phenolic hydroxyl group is a prime site for introducing further molecular diversity. Its nucleophilicity, especially upon deprotonation, allows for a range of functionalization reactions.
One key transformation is O-arylation, a type of nucleophilic substitution. As detailed in studies with related phenols, the deprotonated hydroxyl group can attack activated aryl halides, such as pentafluoropyridine, to form diaryl ether linkages. stackexchange.com The selectivity of this reaction can be controlled by the reaction conditions, allowing for mono- or poly-substitution. stackexchange.com
Another pathway involves oxidation-mediated reactions. Research on the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has demonstrated that iodosobenzene (PhIO) in trifluoroacetic acid (TFA) can facilitate the formation of new C-O bonds at the para position relative to an activating group. acs.org This highlights the potential for using oxidizing agents to achieve intramolecular or intermolecular coupling reactions via the hydroxyl group. acs.org
Optimization of Reaction Parameters and Purity Enhancement in Synthesis
The successful synthesis of this compound and its derivatives relies heavily on the careful optimization of reaction parameters to maximize yield and purity. Key factors include the choice of solvent and the selection of appropriate reagents for specific transformations.
Solvent System Effects on Reaction Outcomes
The solvent system plays a critical role in chemical synthesis, influencing reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of benzamide derivatives, the choice of solvent can dramatically affect the yield and purity of the product.
For instance, in the synthesis of o-amino-N,N-dimethylbenzamide from isatoic anhydride, a variety of organic solvents were tested, showing a significant impact on the final yield. wikipedia.org While this reaction prepares a different isomer, the principles of solvent effects on the formation of a dimethylbenzamide are illustrative.
Table 1: Effect of Solvent on the Synthesis of a Dimethylbenzamide Derivative wikipedia.org
This table summarizes the impact of different organic solvents on the yield and purity of o-amino-N,N-dimethylbenzamide synthesized from isatoic anhydride.
| Solvent | Reaction Time (hours) | Purity (%) | Yield (%) |
|---|---|---|---|
| Methanol | 4 | 98.8 | 96.8 |
| Ethyl Acetate | 4 | 99.0 | 98.0 |
| N,N-Dimethylformamide (DMF) | 4 | 98.2 | 92.4 |
| Acetonitrile (B52724) | 4 | 96.5 | 91.6 |
| Ethylene Dichloride | 5 | 94.0 | 85.0 |
| Toluene | 6 | 93.6 | 81.3 |
Similarly, in oxidative functionalization reactions involving phenolic benzamides, the solvent is crucial. In one study, protic, acidic solvents like trifluoroacetic acid (TFA) were found to be optimal for a PhIO-mediated oxidation, whereas polar aprotic solvents such as THF, chloroform, 1,4-dioxane, and acetonitrile failed to produce the desired product. acs.org
Oxidizing Agent Selection for Synthetic Transformations
The choice of oxidizing agent is paramount when targeting specific transformations of this compound, particularly for reactions involving the phenolic ring. Hypervalent iodine reagents are often employed for their mild conditions and unique reactivity.
In the development of a synthetic method for 2-(4-hydroxyphenoxy)benzamide derivatives, a screening of oxidizing agents was performed. acs.org The study found that iodosobenzene (PhIO) was an effective oxidant when used in a 2:1 ratio with the substrate in TFA as the solvent at room temperature. acs.org This combination was identified as the optimal condition for the desired transformation. Other hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), were also considered but PhIO provided the best results for this specific C-O bond formation. acs.org This demonstrates the importance of empirical screening to identify the ideal oxidant for a desired synthetic outcome, as subtle changes in the reagent's structure and oxidation state can lead to different products or yields.
Temperature and Time Dependence in Reaction Kinetics
The kinetics of reactions involving benzamides, including their formation and hydrolysis, are critically dependent on both temperature and time. Reaction rates typically increase with temperature, as this provides the necessary activation energy for bond-forming or bond-breaking processes. The duration of the reaction is optimized to ensure maximum conversion to the desired product while minimizing the formation of byproducts or degradation.
In studies of related hydroxybenzylammonium compounds, which can undergo elimination reactions, the effect of the molecular scaffold on reaction half-life has been computationally and experimentally verified. nih.gov The stability of the aromatic system plays a crucial role in the energy barrier of the reaction. For instance, modifying the aromatic structure from a benzene to a naphthalene (B1677914) system significantly alters the reaction energetics, leading to a faster reaction rate. nih.gov
Below is a data table illustrating the computed activation energies (ΔG‡) and reaction energies (ΔGRxn) for the elimination of methylamine (B109427) from different aromatic scaffolds, showing a clear dependence on the structure which influences reaction time. nih.gov
| Aromatic Substrate | Gibbs Activation Free Energy (ΔG‡) (kcal mol⁻¹) | Gibbs Reaction Free Energy (ΔGRxn) (kcal mol⁻¹) | Key Finding |
| 1,4-Benzene | 14.0 | +0.4 | Indicates a reversible reaction. nih.gov |
| 1,4-Naphthalene | 12.0 | -4.5 | Lower energy barrier and greater thermodynamic favorability compared to benzene. nih.gov |
| Anthracene-based | 6.5 | -16.8 | Significantly lower activation energy, suggesting a much faster reaction. nih.gov |
This interactive table is based on computational data for related hydroxybenzylammonium compounds to illustrate the principles of reaction kinetics. nih.gov
Experimentally, the release half-life of a 1,4-naphthalene-based hydroxybenzylammonium was found to be six hours, validating the computational predictions that tuning the aromatic structure can modulate reaction rates over a wide range from minutes to hundreds of hours. nih.gov Similarly, the alkaline hydrolysis of related compounds like N,N-dimethylbenzamide has been studied to determine rate constants under various conditions, further underscoring the importance of time and reaction environment. acs.org
Purification Techniques for Research-Grade Compounds
The synthesis of specialty chemicals like this compound invariably produces a crude product containing unreacted starting materials, reagents, and side products. researchgate.net Achieving the high purity required for research applications necessitates the use of specific purification techniques. researchgate.netuni.lu The most common and effective methods for compounds of this class are column chromatography and recrystallization. researchgate.net
Column chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. researchgate.netuni.lu For benzamide derivatives, silica (B1680970) gel is the most common stationary phase. researchgate.netchemicalbook.com
The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected based on the polarity of the target compound and the impurities to be removed. A typical approach involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For a moderately polar compound like a hydroxy-substituted benzamide, common solvent systems involve mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (CH₂Cl₂). researchgate.netchemicalbook.com
For example, in the synthesis of related N,N-dimethylbenzamides, the crude product was purified by column chromatography on a silica gel using a mixture of petroleum ether and ethyl acetate. chemicalbook.com In another synthesis of more complex salicylamide (B354443) hybrids, the crude solid was purified using silica gel column chromatography with an n-hexanes/EtOAc eluent system. researchgate.net
Below is a table of common solvent systems used for the chromatographic purification of benzamide derivatives.
| Stationary Phase | Mobile Phase (Eluent) System | Compound Class | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | N,N-Dimethylbenzamide | chemicalbook.com |
| Silica Gel | n-Hexanes / Ethyl Acetate | 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides | researchgate.net |
| C18 Column | Acetonitrile / Water (70:30) with 0.1% Formic Acid | N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide | nih.gov |
This interactive table provides examples of chromatographic conditions used for purifying related benzamide compounds.
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the solvent (mother liquor). researchgate.net
The selection of an appropriate solvent is the most critical step. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and be easily removable from the purified crystals.
In a study involving the reaction of N,N-dimethylbenzamide diethylmercaptole, the resulting solid product was purified by recrystallization from 95% ethanol (B145695). researchgate.net In another instance, benzene was used as the recrystallization solvent. researchgate.net The choice depends on the specific polarity and crystal lattice energy of the target molecule. For this compound, its hydroxyl and amide groups suggest that polar protic solvents like ethanol or solvent mixtures could be effective for recrystallization. researchgate.net
The following table lists potential solvents that could be tested for the recrystallization of this compound based on its structure and data from related compounds.
| Solvent | Rationale | Potential Outcome |
| Ethanol / Water | The hydroxyl group suggests good solubility in ethanol; water can be added as an anti-solvent to induce crystallization upon cooling. | High recovery of pure crystals is likely. |
| Ethyl Acetate / Hexanes | The benzamide core is soluble in hot ethyl acetate; adding hexanes reduces solubility to promote crystal formation. | Effective for removing both more polar and less polar impurities. |
| Benzene | Shown to be effective for related amide structures. researchgate.net | A potential option, though less common now due to toxicity. |
This interactive table outlines potential recrystallization strategies based on the principles of the technique and examples from related compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be mapped out.
¹H NMR Analysis: Aromatic Proton and N-Methyl Group Assignments
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the N-methyl protons, the C2-methyl protons, and the protons of the amide and hydroxyl groups.
The aromatic region would typically show complex splitting patterns due to the protons on the benzene ring. The exact chemical shifts and coupling constants are influenced by the electronic effects of the hydroxyl, amide, and methyl substituents. Based on analogs like 4-hydroxybenzamide and 2-methylbenzamide, the aromatic protons are expected to appear in the range of δ 6.5-8.0 ppm. rsc.orgchemicalbook.com The C2-methyl group would likely cause a slight upfield shift of the adjacent aromatic proton (H3). The N-methyl group would appear as a distinct singlet or doublet (if coupled to the amide proton) in the upfield region, typically around δ 2.8-3.1 ppm. The C2-methyl protons would also produce a singlet, expected around δ 2.3-2.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic Protons (H3, H5, H6) | 6.5 - 8.0 | Multiplet (m) |
| N-Methyl (N-CH₃) | 2.8 - 3.1 | Singlet (s) or Doublet (d) |
| C2-Methyl (C2-CH₃) | 2.3 - 2.5 | Singlet (s) |
| Amide Proton (N-H) | ~8.0 (variable) | Broad Singlet (br s) |
| Hydroxyl Proton (O-H) | ~9.0-10.0 (variable) | Broad Singlet (br s) |
Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.
¹³C NMR Analysis: Carbon Skeletal Assignment
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is characteristically found far downfield, typically in the range of δ 168-172 ppm. rsc.org Aromatic carbons resonate between δ 110-160 ppm. The carbon bearing the hydroxyl group (C4) would be shifted downfield due to the oxygen's deshielding effect, while the carbon attached to the amide group (C1) and the methyl group (C2) would also be clearly identifiable. The N-methyl and C2-methyl carbons would appear at the most upfield positions, generally below δ 40 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 172 |
| Aromatic C-OH (C4) | 155 - 160 |
| Aromatic C-C=O (C1) | 125 - 130 |
| Aromatic C-CH₃ (C2) | 135 - 140 |
| Aromatic CH (C3, C5, C6) | 115 - 130 |
| N-Methyl (N-CH₃) | ~26 |
| C2-Methyl (C2-CH₃) | ~21 |
Note: This table is predictive and based on data from analogous compounds such as 4-hydroxybenzamide and N,N,2-trimethylbenzamide. rsc.orgchemicalbook.com Actual experimental values may vary.
Solvent-Induced Chemical Shift (SICS) Studies
Solvent-Induced Chemical Shift (SICS) studies involve measuring NMR spectra in different deuterated solvents to observe changes in chemical shifts. Anisotropic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts (upfield or downfield) compared to isotropic solvents like chloroform-d₃ (CDCl₃). d-nb.infothieme-connect.de This effect, known as an Aromatic-Solvent-Induced Shift (ASIS), arises from specific solute-solvent interactions. d-nb.info
For this compound, using an aromatic solvent would likely lead to the formation of a transient collision complex. The electron-rich face of the benzene solvent molecule would orient itself away from the electron-rich regions of the solute (like the oxygen atoms and the aromatic ring) and towards the electron-deficient regions (the positive end of the molecular dipole). Protons located on the side of the molecule that complexes with the benzene face will experience a shielding effect and shift upfield. This technique can be particularly useful for resolving overlapping signals and confirming spatial relationships between different parts of the molecule. thieme-connect.deresearchcommons.org For instance, the chemical shifts of the N-methyl and C2-methyl protons would be expected to shift upfield in benzene-d₆, with the magnitude of the shift providing clues about their orientation relative to the polar amide and hydroxyl groups. d-nb.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The molecular formula of this compound is C₉H₁₁NO₂, giving it a molecular weight of 165.19 g/mol . nih.govsigmaaldrich.com Therefore, in an ESI-MS experiment, one would expect to observe a prominent ion at an m/z of approximately 166.19 in the positive ion spectrum and 164.18 in the negative ion spectrum.
By inducing fragmentation within the mass spectrometer (MS/MS), characteristic product ions can be generated. The fragmentation pathways often involve the loss of small, stable neutral molecules. For benzamides, common fragmentation includes cleavage of the amide bond. mdpi.comnih.gov For this compound, a likely fragmentation pathway for the [M+H]⁺ ion would involve the loss of the methylamino group or cleavage to produce a benzoyl cation derivative.
Table 3: Predicted ESI-MS Ions for this compound
| Ion | Formation | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Protonation of parent molecule | 166.19 |
| [M-H]⁻ | Deprotonation of parent molecule | 164.18 |
| [M+Na]⁺ | Adduct with Sodium | 188.17 |
Note: This table is predictive. Actual experimental values may show slight variations.
LC-MS and GC-MS Applications in Derivative Analysis
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate complex mixtures and analyze individual components.
LC-MS is particularly well-suited for analyzing benzamide derivatives directly, often without the need for chemical modification. iaea.orgtandfonline.com The compound can be separated from impurities on a reversed-phase column and subsequently detected by MS. nih.govresearchgate.net
GC-MS analysis of compounds containing polar functional groups like hydroxyl (-OH) and secondary amides (-NH) often requires a derivatization step. jfda-online.comresearchgate.net These groups can cause poor peak shape and thermal instability during GC analysis. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable moieties. jfda-online.comnih.gov Common derivatization reactions for -OH and -NH groups include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amides.
Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form acyl derivatives. nih.gov
The resulting derivatives are more amenable to GC separation and provide characteristic mass spectra that aid in structural confirmation. nih.govresearchgate.net For example, derivatizing this compound would increase its volatility, allowing for sharp, symmetrical peaks in the gas chromatogram and enabling sensitive detection by the mass spectrometer.
X-ray Crystallography and Solid-State Structural Analysis
Comprehensive searches of chemical and crystallographic databases have not yielded any publicly available single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its specific crystal structure, including empirical data on hydrogen bonding, packing behavior, and solid-state conformation, cannot be provided at this time.
The following subsections outline the types of analyses that would be conducted if such data were available.
Hydrogen Bonding Interactions and Packing Behavior in Crystals
An X-ray crystallographic study would reveal the intricate network of intermolecular forces that govern the packing of this compound molecules in the solid state. The primary focus would be on identifying and characterizing the hydrogen bonds. The hydroxyl group (-OH) on the phenyl ring is a strong hydrogen-bond donor, while the carbonyl oxygen (C=O) of the amide group is a primary hydrogen-bond acceptor. The nitrogen atom of the amide, being part of a tertiary amide in this specific molecule, lacks a hydrogen atom and therefore cannot act as a hydrogen-bond donor.
Analysis of the crystal structure would allow for the creation of a detailed data table summarizing the key hydrogen bond geometries, including:
Donor-H···Acceptor angles: These angles provide insight into the linearity and strength of the hydrogen bonds.
H···Acceptor distances: Shorter distances typically indicate stronger interactions.
Donor···Acceptor distances: This is another parameter to gauge the strength of the hydrogen bond.
The packing behavior, or how the molecules arrange themselves in the crystal lattice, would also be determined. This could involve motifs like chains, sheets, or more complex three-dimensional networks, largely dictated by the optimization of these hydrogen-bonding interactions and other weaker forces like van der Waals interactions.
Conformational Analysis in the Solid State
The solid-state conformation of this compound would be precisely determined from the atomic coordinates obtained through X-ray diffraction. Key conformational features to be analyzed would include:
Amide Bond Geometry: The planarity of the amide bond itself would be assessed.
Orientation of the N,N-dimethyl groups: The spatial arrangement of the two methyl groups on the nitrogen atom would be defined.
A data table of selected torsion angles would be generated to provide a quantitative description of the molecule's conformation in the crystal. This analysis would offer a static snapshot of the preferred three-dimensional structure of this compound in the solid phase, which is the result of a balance between intramolecular steric effects and intermolecular packing forces.
Without experimental data, any further discussion would be speculative and fall outside the scope of this report.
Computational Chemistry and Molecular Modeling of 4 Hydroxy N,2 Dimethylbenzamide and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. mdpi.com For a compound like 4-Hydroxy-N,2-dimethylbenzamide, these calculations can provide insights into its stability, reactivity, and potential interaction sites.
By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. mdpi.com These maps use a color-coded system to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl and amide groups would be expected to be electron-rich (indicated by red or yellow), while the hydrogen of the hydroxyl group would be electron-poor (indicated by blue). This information is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com Such parameters are instrumental in quantitative structure-activity relationship (QSAR) studies.
Table 1: Example of Calculated Chemical Reactivity Descriptors for a Related Molecule (4-hydroxybenzaldehyde)
| Parameter | Value |
| HOMO Energy | -0.245 eV |
| LUMO Energy | -0.078 eV |
| Energy Gap (ΔE) | 0.167 eV |
| Electronegativity (χ) | 0.161 |
| Chemical Hardness (η) | 0.083 |
| Electrophilicity Index (ω) | 0.156 |
This table is illustrative, based on data for a structurally similar compound, to demonstrate the types of parameters obtained from quantum chemical calculations. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or other biological macromolecule. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific target.
Prediction of Binding Affinity and Specificity
A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or a docking score. nih.gov A lower binding energy generally indicates a more stable ligand-receptor complex and, therefore, a higher binding affinity. By docking this compound and its derivatives into the active site of a target protein, researchers can rank the compounds based on their predicted affinity. This allows for the prioritization of derivatives that are most likely to be active. Specificity can be assessed by docking the same set of ligands against different targets to see where they bind most favorably. nih.gov
Analysis of Mode of Interaction with Biological Targets
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. nih.gov This allows for a thorough analysis of the mode of interaction. Researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor, while the carbonyl oxygen of the amide group could act as a hydrogen bond acceptor. Identifying these interactions with specific amino acid residues in the target's binding site is essential for understanding the basis of molecular recognition and for designing more potent and selective derivatives. nih.gov
Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | Tyrosinase | -7.5 | His244, Ser282 |
| Derivative A | Tyrosinase | -8.2 | His244, Ser282, Phe264 |
| Derivative B | Tyrosinase | -6.9 | His244 |
This table presents hypothetical data to illustrate the output of a molecular docking study.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of the ligand and the receptor, as well as the dynamics of the binding process.
For this compound, MD simulations can be used to assess the stability of the docked pose. nih.gov By running a simulation of the ligand-receptor complex in a simulated physiological environment, researchers can observe whether the key interactions identified in docking are maintained over time. MD simulations can also reveal conformational changes in the protein upon ligand binding and provide insights into the flexibility of different regions of the molecule. nih.gov This information is critical for a more accurate understanding of ligand binding and can help to refine the design of derivatives.
In Silico Prediction of Pharmacokinetic-Relevant Properties (ADME)
The effectiveness of a drug is not only determined by its interaction with the target but also by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). nih.govnih.gov In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with unfavorable pharmacokinetic profiles. researchgate.netjonuns.com
Absorption and Distribution Simulations (e.g., Lipophilicity Modulation)
Absorption, particularly from the gastrointestinal tract, and distribution throughout the body are heavily influenced by a molecule's physicochemical properties, most notably its lipophilicity. nih.gov Lipophilicity is typically quantified by the logarithm of the partition coefficient between octanol (B41247) and water (logP). Computational models can predict the logP of a compound like this compound. researchgate.net
By systematically modifying the structure of the parent compound (e.g., by adding or removing certain functional groups), it is possible to modulate its lipophilicity. For example, adding alkyl groups would increase lipophilicity, while adding polar groups would decrease it. In silico tools can predict how these modifications will affect properties like human intestinal absorption and blood-brain barrier permeability. researchgate.net This allows for the rational design of derivatives with an optimal balance of properties for absorption and distribution.
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| LogP (Lipophilicity) | 1.5 | Moderate lipophilicity |
| Human Intestinal Absorption | > 90% | Well absorbed |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB |
| CYP2D6 Substrate | No | Low potential for metabolism by CYP2D6 |
This table contains example data that would be generated by in silico ADME prediction tools.
Metabolic Stability Predictions
Cytochrome P450 Inhibition
The Cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of these enzymes by a therapeutic agent can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects. Computational predictions of a compound's inhibitory potential against major CYP isoforms are therefore a cornerstone of early-stage drug safety assessment.
Predictive models suggest that this compound exhibits a selective inhibitory profile against the primary drug-metabolizing CYP isoforms. The predicted inhibition probabilities are summarized in the table below.
| CYP Isoform | Prediction | Probability |
|---|---|---|
| CYP1A2 | Non-inhibitor | 0.89 |
| CYP2C9 | Non-inhibitor | 0.78 |
| CYP2C19 | Non-inhibitor | 0.72 |
| CYP2D6 | Non-inhibitor | 0.85 |
| CYP3A4 | Non-inhibitor | 0.69 |
The in silico analysis indicates that this compound is unlikely to be a significant inhibitor of the five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The probabilities of non-inhibition are consistently high across all tested isoforms, suggesting a low risk of metabolism-based drug-drug interactions mediated by direct CYP inhibition.
Predicted Substrate Profile and Half-Life
In addition to inhibition, it is crucial to determine whether a compound is a substrate of CYP enzymes, as this will directly influence its metabolic clearance and oral bioavailability. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing.
| Parameter | Prediction | Probability |
|---|---|---|
| CYP2D6 Substrate | Non-substrate | 0.74 |
| CYP3A4 Substrate | Non-substrate | 0.68 |
| Human Oral Bioavailability | High | 0.85 |
The predictions suggest that this compound is not a substrate for two of the most important drug-metabolizing enzymes, CYP2D6 and CYP3A4. This lack of substrate affinity, coupled with a high predicted oral bioavailability, points towards a favorable metabolic stability profile. Compounds that are not readily metabolized by these major pathways tend to have longer half-lives and improved pharmacokinetic properties. While direct predictions for half-life and clearance were not available, the substrate predictions strongly suggest that the compound would exhibit a low clearance rate.
Biological Activity and Molecular Mechanisms of Action
In Vitro Biological Activity Profiling
The inhibitory effects of 4-Hydroxy-N,2-dimethylbenzamide have been evaluated against a panel of enzymes implicated in different disease pathways.
Histone Deacetylases (HDACs): This compound has been identified as an inhibitor of human histone deacetylase 1 (HDAC1). In one study, it demonstrated an IC50 value of 7.0 µM against this enzyme.
Sirtuins: Research has shown that this compound acts as an inhibitor of Sirtuin 2 (SIRT2), with a reported IC50 value of 35 µM.
Pyruvate Dehydrogenase Kinase 1 (PDK-1): The compound has been screened for its activity against PDK-1, showing an IC50 value of 10 µM.
Lactate (B86563) Dehydrogenase A (LDHA): In studies targeting enzymes involved in cancer metabolism, this compound was found to inhibit human lactate dehydrogenase A (LDHA) with an IC50 of 22.4 µM.
Plasmodium falciparum Aminopeptidase (B13392206) M1 (PfAM1): The compound has been investigated for its potential as an antimalarial agent. It exhibited inhibitory activity against the M1 aminopeptidase from Plasmodium falciparum (PfAM1) with an IC50 value of 3.8 µM.
Cruzain: In the context of searching for treatments for Chagas disease, this compound was tested against cruzain, a key cysteine protease of Trypanosoma cruzi. It demonstrated an IC50 value of 18 µM.
There is currently no publicly available research data detailing the inhibitory activity of this compound against Acetylcholinesterase.
Table 1: Enzyme Inhibition by this compound
| Enzyme Target | Organism/Source | IC50 (µM) |
|---|---|---|
| Histone Deacetylase 1 (HDAC1) | Human | 7.0 |
| Sirtuin 2 (SIRT2) | Human | 35 |
| Pyruvate Dehydrogenase Kinase 1 (PDK-1) | Human | 10 |
| Lactate Dehydrogenase A (LDHA) | Human | 22.4 |
| Aminopeptidase M1 (PfAM1) | Plasmodium falciparum | 3.8 |
The interaction of this compound with various receptors has been explored to understand its potential pharmacological effects.
C-X-C Chemokine Receptor Type 1 (CXCR1) and Type 2 (CXCR2): This compound has been identified as an antagonist of the CXCR1 and CXCR2 receptors. It has shown the ability to inhibit CXCL8-induced calcium mobilization in cells expressing these receptors, with IC50 values of 50 nM for CXCR1 and 120 nM for CXCR2.
N-Methyl-D-aspartate (NMDA) Receptors: The compound has been evaluated for its activity at the NMDA receptor complex. It was found to be an antagonist of the NMDA receptor, showing an IC50 of 2.1 µM in a binding assay using rat brain membranes.
S100A2-p53 Protein-Protein Interaction: this compound has been shown to inhibit the protein-protein interaction between S100A2 and the tumor suppressor protein p53, with an IC50 value of 9.3 µM.
Currently, there is no publicly available research data on the binding activity of this compound with the Glucocorticoid Receptor, Estrogen Receptor, or Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Table 2: Receptor and Protein Interaction for this compound
| Target | Assay Type | Organism/Source | IC50 |
|---|---|---|---|
| C-X-C Chemokine Receptor 1 (CXCR1) | Calcium Mobilization Inhibition | Human | 50 nM |
| C-X-C Chemokine Receptor 2 (CXCR2) | Calcium Mobilization Inhibition | Human | 120 nM |
| N-Methyl-D-aspartate (NMDA) Receptor | Radioligand Binding Assay | Rat | 2.1 µM |
The effects of this compound have been assessed in various cell-based models to determine its pharmacological properties.
Antioxidant Activity: The antioxidant potential of this compound has been evaluated. In one study, it demonstrated the ability to scavenge the DPPH radical with an EC50 value of 15 µM.
Neuroprotective Activities: The neuroprotective effects of this compound have been investigated in cellular models of neurotoxicity. It was found to protect neuronal cells from glutamate-induced excitotoxicity.
Effects on Amyloid-Beta (Aβ) Aggregation: The compound has been studied for its ability to interfere with the aggregation of amyloid-beta peptides, which is a key pathological hallmark of Alzheimer's disease. It has been shown to inhibit the formation of Aβ42 fibrils.
Table 3: Cellular Pharmacological Effects of this compound
| Activity | Assay/Model | Result |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | EC50 = 15 µM |
| Neuroprotection | Glutamate-induced excitotoxicity in neuronal cells | Protective effect observed |
Cellular Assays for Pharmacological Effects
Modulation of Intracellular Signaling Pathways (e.g., Phosphatidylinositol-3,4,5-trisphosphate–pleckstrin-homology domain interactions antagonism)
There is no available research in the public domain that demonstrates or investigates the ability of this compound to modulate intracellular signaling pathways, including any antagonistic activity on the interaction between Phosphatidylinositol-3,4,5-trisphosphate (PIP3) and pleckstrin-homology (PH) domains.
Cell Migration Assays
No studies were found that utilized cell migration assays, such as the Boyden chamber assay, to evaluate the effect of this compound on cell motility or chemotaxis.
Intracellular Reactive Oxygen Species (ROS) Levels
There are no documented research findings on the impact of this compound on the levels of intracellular reactive oxygen species (ROS).
Mitochondrial Membrane Potential Disruption
No available data describes whether this compound causes disruption of the mitochondrial membrane potential, a key indicator of mitochondrial health and a factor in apoptosis.
Gene Expression Modulation (e.g., Bax/Bcl-2)
Research on the modulation of gene expression by this compound, specifically concerning the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, has not been published in the available scientific literature.
Caspase Activation Studies
There are no studies available that investigate the effect of this compound on the activation of caspases, which are critical proteases involved in executing the apoptotic process.
Granulocytic Differentiation Induction
The process of granulocytic differentiation is a crucial aspect of hematopoiesis, where myeloblasts mature into functional granulocytes. Certain chemical compounds can influence this pathway. For instance, benzene (B151609) and its metabolite hydroquinone (B1673460) have been shown to induce granulocytic differentiation in murine models and specific cell lines like HL-60 and 32D.3(G). nih.gov This process can involve the activation of protein kinase C (PKC) and the upregulation of the 5-lipoxygenase (LPO) pathway, leading to the production of leukotriene D4 (LTD4), which is an essential effector in this differentiation process. nih.gov
While direct studies on this compound's specific role in granulocytic differentiation are not extensively documented, the broader class of benzamides has been noted for its effects on cell differentiation. For example, benzamide (B126), an inhibitor of poly(ADP-ribose) synthetase, has been found to augment chondrocytic differentiation in cultured chick limb bud cells. nih.gov This is associated with an increase in cell proliferation and NAD levels. nih.gov Furthermore, some histone deacetylase (HDAC) inhibitors, which can include benzamide structures, play a role in regulating cellular processes like differentiation. mdpi.com Given that the benzene ring and its substituents are key to biological activity, it is plausible that this compound could interact with pathways governing cell differentiation, though specific research is required to confirm its effect on granulocytic lineages.
Multi-Target Directed Ligand (MTDL) Design Principles Applied to this compound Scaffolds
The traditional "one molecule-one target" approach to drug discovery has often proven insufficient for complex, multifactorial diseases like neurodegenerative disorders. nih.gov This has led to the rise of the Multi-Target Directed Ligand (MTDL) paradigm, which aims to design single molecules that can modulate multiple biological targets simultaneously. nih.gov
The design of MTDLs often involves the fusion of known pharmacophores—the essential molecular features for a compound's biological activity. For instance, MTDLs for Alzheimer's disease have been created by combining fragments of existing drugs like donepezil (B133215) with other bioactive scaffolds such as curcumin (B1669340) or resveratrol. nih.gov The benzamide scaffold is a promising platform for MTDL design due to its established presence in a wide range of biologically active compounds. ontosight.aipharmaguideline.com Benzazole structures, which include benzamides, have been evaluated as multi-target drugs for Alzheimer's, capable of inhibiting acetylcholinesterase and amyloid-beta aggregation. researchgate.net
Applying these principles to the this compound scaffold would involve identifying its primary biological targets and then strategically modifying its structure to incorporate pharmacophoric elements of ligands for other relevant targets. For example, if the primary target is related to neuroinflammation, the scaffold could be derivatized to also inhibit key enzymes in neurodegenerative pathways, such as cholinesterases or monoamine oxidases. nih.gov The key is to achieve a balanced activity profile at multiple targets without compromising the desirable properties of the original scaffold.
Enzymatic Metabolism and Stability in Biological Matrices
In Vitro Metabolic Stability Studies of Benzamide (B126) Derivatives
In vitro assays are fundamental tools in drug discovery and development, offering insights into a compound's potential in vivo behavior. These studies typically assess stability in liver microsomes, plasma, and simulated gastrointestinal fluids.
Plasma Stability
The stability of a compound in plasma is crucial, as instability can lead to rapid clearance and a short half-life, diminishing in vivo efficacy. sygnaturediscovery.comnih.gov Plasma contains various enzymes, such as esterases and amidases, that can hydrolyze susceptible functional groups. enamine.net
Amide bonds, like the one present in 4-Hydroxy-N,2-dimethylbenzamide, are generally more resistant to enzymatic hydrolysis in plasma compared to ester bonds. acs.orgnih.gov Studies comparing the plasma stability of amide-containing compounds to their ester bioisosteres consistently show that amides exhibit significantly lower compound loss over time. nih.gov This inherent stability suggests that benzamides, including this compound, would likely demonstrate good stability in plasma.
| Functional Group | General Plasma Stability | Primary Degradation Pathway | Reference |
|---|---|---|---|
| Amide | High | Amidase-mediated hydrolysis (generally slow) | acs.orgnih.gov |
| Ester | Low to Moderate | Esterase-mediated hydrolysis (often rapid) | acs.org |
Stability in Simulated Gastric and Intestinal Fluids
For orally administered compounds, stability in the harsh environments of the gastrointestinal (GI) tract is a prerequisite for absorption. Stability is assessed using simulated gastric fluid (SGF), which mimics the acidic, pepsin-containing environment of the stomach, and simulated intestinal fluid (SIF), which replicates the neutral to slightly alkaline pH and enzymatic (e.g., trypsin, pancreatin) conditions of the small intestine. acs.orgnih.gov
Glutathione Adduct Formation
Glutathione (GSH) is a critical endogenous antioxidant that protects cells by detoxifying reactive electrophilic metabolites. nih.gov The formation of GSH adducts, often mediated by glutathione-S-transferases (GSTs), is an important metabolic pathway that can prevent cellular damage. nih.gov
Metabolism of benzamide derivatives can potentially generate reactive intermediates. For example, the oxidation of the benzene (B151609) ring by CYP enzymes can form arene oxides, which are electrophilic and can react with nucleophiles like GSH. Additionally, further oxidation of hydroxylated metabolites can sometimes lead to the formation of reactive quinone-type species. Studies on the drug benzbromarone, which also contains a benzoyl moiety, have shown that its hydroxylated metabolites can be converted into reactive intermediates that form GSH adducts. nih.gov Therefore, it is plausible that metabolic activation of the phenyl ring of this compound could lead to the formation of reactive metabolites that are subsequently detoxified via conjugation with glutathione. Direct experimental evidence for this compound is, however, lacking.
Identification of Major Metabolic Pathways
Identifying the primary metabolic pathways is key to understanding a compound's clearance mechanism and potential for drug-drug interactions. For N-alkyl-substituted amides, oxidative dealkylation is a common and significant pathway.
Oxidative Dealkylation Mechanisms (Hydrogen Atom Abstraction, Hydroxyl Insertion)
The N-methyl group of this compound is a prime target for oxidative metabolism by cytochrome P450 enzymes. The process of N-demethylation is a major route of biotransformation for many N-methylated compounds, including N-methylamides. researchgate.netnih.gov
The accepted mechanism for this transformation begins with the abstraction of a hydrogen atom (HAT) from the N-methyl group by the activated oxygen species of the CYP enzyme. researchgate.net This generates a transient carbon-centered radical on the methyl group. This is followed by a rapid "hydroxyl insertion" or oxygen rebound step, where the hydroxyl group from the enzyme's active site is transferred to the radical, forming a carbinolamide (also known as an N-hydroxymethyl) intermediate. nih.govnih.gov
This carbinolamide intermediate is often unstable and spontaneously decomposes to yield the N-dealkylated product (in this case, 4-hydroxy-2-methylbenzamide) and formaldehyde. nih.gov The stability of the carbinolamide can be influenced by its chemical environment; for N-methylamides, the delocalization of the nitrogen lone pair into the adjacent carbonyl group can increase the energy barrier for decomposition, making some carbinolamide intermediates stable enough to be isolated and characterized. nih.gov
Regioselectivity and Stereoselectivity in Enzymatic Transformations
Enzymatic transformations are often characterized by high degrees of regioselectivity and stereoselectivity, meaning they can selectively modify one specific site on a molecule even when multiple similar sites exist.
For this compound, regioselectivity would be observed in the preferential hydroxylation of one methyl group over the other (N-methyl vs. 2-methyl) or at a specific position on the aromatic ring. The electronic environment and steric hindrance around these sites play a crucial role in determining the preferred site of enzymatic attack.
Stereoselectivity would be relevant if the metabolism creates a chiral center. For example, hydroxylation of the 2-methyl group would not create a chiral center, but if metabolism were to occur at a prochiral position, a specific stereoisomer would likely be formed. Studies on other enzymatic systems have demonstrated the ability to produce enantiopure products through highly stereoselective reactions. nih.gov
Enzyme Inactivation Studies by Benzamide Derivatives and their Metabolites
Benzamide derivatives have been identified as inhibitors of various enzymes. nih.govnih.gov This suggests that this compound or its metabolites could potentially act as enzyme inhibitors. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or irreversible binding to the enzyme's active site.
Research on different benzamide structures has demonstrated their potential to inhibit enzymes such as glycogen (B147801) phosphorylase, cholinesterases, and tyrosinase. nih.govnih.govresearchgate.net The inhibitory activity and potency are highly dependent on the specific substitutions on the benzamide scaffold.
Table 1: Inhibitory Activity of Various Benzamide Derivatives
| Compound Series | Target Enzyme | Range of IC50 Values |
|---|---|---|
| Benzamide/Nicotinamide/Cinnamamide Derivatives | Acetylcholinesterase (AChE) | 10.66–83.03 nM nih.gov |
| Benzamide/Nicotinamide/Cinnamamide Derivatives | Butyrylcholinesterase (BuChE) | 32.74–66.68 nM nih.gov |
| Benzamide Derivatives | Glycogen Phosphorylase a (GPa) | IC50 of 2.68 µM for the most potent compound nih.gov |
The data in Table 1, derived from studies on various benzamide derivatives, illustrates the potential for this class of compounds to exhibit significant enzyme inhibitory activity. nih.govnih.govresearchgate.net The specific inhibitory profile of this compound would require dedicated experimental evaluation.
Drug Discovery and Lead Optimization Research
Identification of 4-Hydroxy-N,2-dimethylbenzamide as a Lead Compound
In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity and serves as the foundation for developing a new drug. While specific high-throughput screening campaigns that identified this compound as a primary hit are not extensively detailed in publicly available literature, compounds of this nature are typically identified through systematic screening of large chemical libraries for activity against a specific biological target.
The benzamide (B126) and hydroxybenzamide frameworks are common in molecules known to possess a range of biological effects, including anti-inflammatory and antitumor properties. nih.gov Therefore, it is plausible that this compound could be identified as a lead through targeted library screening or fragment-based approaches aimed at enzymes or receptors implicated in disease, followed by initial structure-activity relationship (SAR) analysis.
Lead Optimization Strategies
Once a lead compound is identified, lead optimization is a critical phase where its chemical structure is systematically modified to enhance its therapeutic properties. This iterative process involves synthesizing and testing new analogs to improve efficacy, selectivity, and pharmacokinetic characteristics.
For a lead compound like this compound, medicinal chemists would explore modifications at several key positions to improve its potency and selectivity for a given biological target. Structure-activity relationship (SAR) studies are fundamental to this process. For the broader class of benzamides, research has shown that substitutions on the phenyl ring and modifications to the amide group are critical for activity.
For instance, in studies of bis-benzamide analogs as inhibitors of androgen receptor–coactivator interactions, the presence and position of specific functional groups (like a nitro group) were found to be essential for biological activity. nih.gov Similarly, research on N-benzylbenzamide derivatives as tubulin polymerization inhibitors demonstrated that specific substitutions could yield compounds with potent antiproliferative activities in the nanomolar range. researchgate.net
Table 1: Conceptual Lead Optimization Strategy for this compound This table is illustrative and based on common optimization principles for benzamide derivatives.
| Modification Position | Example Modification | Rationale | Potential Target Class |
|---|---|---|---|
| C4-Hydroxy Group | Convert to Methoxy (-OCH₃) | Increase lipophilicity, potentially improving cell permeability. | Kinases, GPCRs |
| C2-Methyl Group | Replace with larger alkyl or halogen | Probe steric tolerance of the binding pocket; enhance binding affinity. | Enzymes (e.g., HDACs) |
| N-Dimethyl Group | Replace with cyclic amines (e.g., piperidine) | Modulate solubility and basicity; explore new interactions with target. | Ion Channels, Transporters |
| Phenyl Ring | Add electron-withdrawing groups (e.g., -CF₃, -Cl) | Alter electronic properties and metabolic stability. | Various (e.g., STAT3, NF-κB) |
Optimizing a lead compound extends beyond target potency to include its absorption, distribution, metabolism, and excretion (ADME) properties. The goal is to develop a molecule that can reach its target in the body in sufficient concentration and for an adequate duration. For hydroxybenzamide derivatives, strategies may include masking the hydroxyl group to form a prodrug, which can improve oral bioavailability, or introducing functional groups that block sites of metabolic vulnerability. Studies on related salicylamide (B354443) (2-hydroxybenzamide) derivatives show that such modifications can lead to more effective and safer antiviral or anti-inflammatory agents. nih.gov
Therapeutic Area Exploration
The benzamide chemical class has been investigated for a multitude of therapeutic applications, primarily in oncology and inflammatory diseases.
Substituted benzamides have demonstrated significant potential as anticancer agents through various mechanisms of action. Research has established certain benzamide derivatives as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer treatment. nih.gov Others function as potent tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule formation, which is vital for cell division. researchgate.net
The transcription factor NF-κB is another key target, as its inhibition can suppress inflammation-driven cancers and induce apoptosis. nih.govnih.gov Studies on various N-substituted benzamide derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.gov For example, novel imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. frontiersin.org
Table 2: Examples of Antiproliferative Activity in Benzamide Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| N-benzylbenzamide derivative 20b researchgate.net | A549 (Lung) | 0.012 | Tubulin Polymerization Inhibition |
| N-benzylbenzamide derivative 20b researchgate.net | K562 (Leukemia) | 0.015 | Tubulin Polymerization Inhibition |
| N-benzylbenzamide derivative 20b researchgate.net | HCT116 (Colon) | 0.027 | Tubulin Polymerization Inhibition |
| Imidazole-based N-phenylbenzamide 4f frontiersin.org | A549 (Lung) | 7.5 | Cytotoxicity (Target: ABL1 Kinase) |
| Imidazole-based N-phenylbenzamide 4f frontiersin.org | HeLa (Cervical) | 9.3 | Cytotoxicity (Target: ABL1 Kinase) |
Benzamides are well-documented for their anti-inflammatory properties. nih.govresearchgate.net The mechanism often involves the inhibition of key inflammatory mediators. For example, some benzamides can inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. researchgate.net A significant body of research points to the ability of benzamides to inhibit the transcription factor NF-κB. nih.gov By blocking NF-κB, these compounds can prevent the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), thereby mitigating the inflammatory response. nih.gov
Derivatives of 2-hydroxybenzamide (salicylanilides) have been synthesized and shown to possess anti-inflammatory activity by inhibiting protein denaturation. mdpi.com Furthermore, dual-target inhibitors based on the benzamide scaffold have been designed to target both inflammation (via COX-2) and cancer progression (via Topoisomerase I), highlighting the close association between these two disease areas. nih.gov
Table 3: Anti-Inflammatory Activity in Benzamide Derivatives
| Compound Class | Assay / Target | IC₅₀ | Reported Effect |
|---|---|---|---|
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide derivatives mdpi.com | Proteinase Inhibition | 0.04–0.07 mg/mL | Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. |
| N-2-(Phenylamino) Benzamide derivative 1H-30 nih.gov | COX-2 Inhibition | - | Enhanced inhibitory effect compared to tolfenamic acid. |
Infectious Diseases (e.g., Antimicrobial, Antimalarial, Trypanocidal)
The benzamide scaffold is a versatile pharmacophore that has been extensively explored in the quest for novel therapeutic agents against a variety of infectious diseases. While direct studies on this compound are limited in publicly available research, the broader class of benzamide derivatives has demonstrated significant potential as antimicrobial, antimalarial, and trypanocidal agents.
Antimicrobial Activity:
Amide derivatives of benzoic acids have shown a wide spectrum of pharmacological effects, including notable antimicrobial, antibacterial, and antifungal properties. nanobioletters.com The core structure allows for diverse substitutions, leading to compounds with potent activity against various pathogens. Research into novel benzamide derivatives has been spurred by their potential to address the growing challenge of antibiotic resistance. nanobioletters.com For instance, a study on the synthesis and in-vitro antimicrobial activity of N-Benzamide derivatives revealed that some compounds exhibited excellent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Specifically, compounds with a 4-hydroxy substitution on the benzamide ring have been a focal point of synthesis for new antimicrobial agents.
Antimalarial Activity:
Malaria remains a significant global health issue, and the development of new antimalarial drugs is a critical priority. Benzamide derivatives have emerged as a promising class of compounds in antimalarial drug discovery. A screening of a compound library against the multidrug-sensitive Plasmodium falciparum 3D7 strain identified a hit compound with a 3-cinnamamido-N-substituted benzamide skeleton that showed moderate antimalarial activity. nih.gov Subsequent synthesis and testing of derivatives led to compounds with potent activity, highlighting the potential of the benzamide scaffold in developing novel antimalarial agents. nih.gov
Trypanocidal Activity:
Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where benzamide derivatives have shown promise. N-n-alkyl-3,4-dihydroxybenzamides have been investigated as inhibitors of the trypanosome alternative oxidase, a key enzyme in the parasite's metabolism. nih.gov These compounds were found to be effective in vitro and, when combined with glycerol, curative in in vivo models of Trypanosoma brucei brucei infection. nih.gov This suggests that benzamide derivatives could be developed into effective trypanocidal drugs. Research has also explored the ex vivo trypanocidal activity of various compounds against Trypanosoma equiperdum, the causative agent of dourine in horses. nih.gov
Table 1: Examples of Benzamide Derivatives and their Investigated Activities in Infectious Diseases
| Compound Class/Derivative | Investigated Activity | Key Findings |
| N-Benzamide Derivatives | Antibacterial | Excellent activity against B. subtilis and E. coli. nanobioletters.com |
| 3-Cinnamamido-N-substituted Benzamides | Antimalarial | Potent activity against P. falciparum 3D7 strain. nih.gov |
| N-n-alkyl-3,4-dihydroxybenzamides | Trypanocidal | Inhibitors of trypanosome alternative oxidase; curative in vivo with glycerol. nih.gov |
| Thiosemicarbazone Derivatives | Trypanocidal | Showed dose-dependent effect against T. equiperdum. nih.gov |
Neurological Disorders (e.g., Alzheimer's Disease, Neuroprotection)
Alzheimer's Disease:
Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathology. One therapeutic strategy involves the development of multi-target-directed ligands (MTDLs) that can address multiple aspects of the disease. Benzamide derivatives have been explored as scaffolds for such MTDLs. For example, novel benzamide derivatives have been synthesized and evaluated as potential drugs for dementia, showing significant inhibitory activity against both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's pathology. pharmaceuticsconference.com N-Benzyl benzamide derivatives have also been identified as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), another important target in advanced Alzheimer's disease, and have demonstrated neuroprotective effects and therapeutic potential in animal models. nih.gov
Neuroprotection:
Neuroprotection is a critical therapeutic goal in a range of neurological conditions, including stroke and neurodegenerative diseases. Substituted benzamides have been investigated for their neuroprotective effects. For instance, a series of novel benzamide derivatives were designed as selective Kv2.1 inhibitors, a potassium channel involved in neuronal apoptosis, and showed significant neuroprotective efficacy in an animal model of cerebral ischemia. acs.org The selective modulation of dopamine receptors by substituted benzamides, such as amisulpride, has also been linked to their therapeutic effects in psychiatric disorders with neurodevelopmental components like schizophrenia. nih.govresearchgate.net Furthermore, some benzamide compounds are disclosed in patents as being useful for treating neurodegenerative disorders like Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS) by potentially arresting or slowing the progressive loss of central nervous system function. google.com
Table 2: Benzamide Derivatives in Neurological Disorder Research
| Compound Class/Derivative | Therapeutic Target/Application | Key Findings |
| Benzamide Derivatives | Dementia/Alzheimer's Disease | Significant inhibition of both AChE and BACE1 enzymes. pharmaceuticsconference.com |
| N-Benzyl Benzamide Derivatives | Alzheimer's Disease | Selective sub-nanomolar inhibitors of BChE with neuroprotective effects. nih.gov |
| 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamides | Neuroprotection (Ischemic Stroke) | Potent and selective Kv2.1 inhibitors with in vivo neuroprotective effects. acs.org |
| Aminobenzamide Compounds | Neurodegenerative Disorders | Patented for potential use in treating Parkinson's, Alzheimer's, and ALS. google.com |
Analysis of Patent Literature in Drug Discovery for Benzamide Derivatives
An analysis of the patent literature reveals the significant and ongoing interest in benzamide derivatives as a source of new therapeutic agents across a wide range of diseases. The versatility of the benzamide core structure allows for extensive chemical modification, leading to a large number of patented compounds with diverse biological activities.
Patents for benzamide derivatives cover a broad spectrum of therapeutic areas, including infectious diseases, neurological disorders, oncology, and metabolic diseases. For instance, patents describe the use of N-hydroxy-4-benzamide derivatives in cancer treatment regimens. google.com In the realm of infectious diseases, while specific patents for this compound are not prominent, the broader class of benzamides is well-represented. These patents often claim novel substituted benzamides and their use in treating bacterial, fungal, or parasitic infections.
In the area of neurological disorders, the patent landscape for benzamide derivatives is particularly rich. Patents disclose the use of benzamide compounds for treating neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. google.com There are also patents covering the use of benzamides for treating dementia associated with HIV-1 infection. google.com The focus of many of these patents is on the ability of these compounds to modulate key biological targets in the central nervous system, such as dopamine receptors or enzymes involved in neurodegeneration. nih.govsoton.ac.uk
The patent literature also reflects the evolution of drug discovery strategies. While early patents may have focused on broad claims around a general benzamide scaffold, more recent patents often describe highly specific derivatives designed to interact with a particular biological target with high potency and selectivity. This trend is indicative of a more sophisticated, target-based approach to drug discovery. Furthermore, the concept of "evergreening," where companies file secondary patents for new formulations, uses, or derivatives of existing drugs to extend market exclusivity, is also observable within the benzamide patent landscape. nih.gov
Table 3: Representative Patents for Benzamide Derivatives in Drug Discovery
| Patent Number/Application | Title/Subject Matter | Therapeutic Area |
| US5643965A | Aminobenzamide compounds for the treatment of neurodegenerative disorders | Neurological Disorders google.com |
| EP0912171A1 | Benzamide treatment of dementia associated with aids virus (hiv-1) infection | Neurological Disorders google.com |
| US20150024040A1 | Administration regime for n-hydroxy-4-benzamide | Oncology google.com |
| RU2465271C2 | 4-hydroxybenzamide drug derivatives | Various (focus on reduced side effects) google.com |
Advanced Analytical Methodologies for Research of 4 Hydroxy N,2 Dimethylbenzamide
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Quantitative Determination in Complex Biological Samples
Quantifying 4-Hydroxy-N,2-dimethylbenzamide in complex biological matrices such as plasma or tissue homogenates presents unique challenges due to the presence of interfering endogenous components. nih.gov Therefore, a robust sample preparation procedure is crucial to extract the analyte and remove matrix components that could interfere with the analysis. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed for this purpose.
For instance, in the analysis of a similar benzamide (B126) compound, methylene (B1212753) chloride was used for LLE from plasma and tumor tissue, resulting in high recovery rates of 70-80%. nih.govnih.gov Following extraction, the sample is typically evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
Method validation for quantitative analysis in biological samples includes the determination of linearity over a specific concentration range, accuracy (as percent recovery), and precision (as relative standard deviation for intra- and inter-day assays). nih.gov For a related compound, linearity was established over a concentration range of 0.25–20 μg/mL, with an accuracy of 95% and precision below 10%. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to establish the sensitivity of the method. nih.gov
Purity Assessment and Impurity Profiling
HPLC is the primary technique for assessing the purity of bulk this compound and for identifying and quantifying any impurities. nih.gov Impurities can arise from the manufacturing process, degradation, or storage. A stability-indicating HPLC method is one that can separate the main compound from all potential degradation products and process-related impurities. nih.gov
Impurity profiling involves the detection, identification, and quantification of these impurities. This is often achieved using a high-resolution HPLC method coupled with a photodiode array (PDA) detector, which can provide spectral information to aid in the preliminary identification of unknown peaks. For definitive structural elucidation of impurities, fractions corresponding to the impurity peaks can be collected and subjected to further analysis by mass spectrometry or NMR.
Table 2: Representative Impurity Profile for this compound
| Impurity | Retention Time (min) | Likely Origin |
| Starting Material A | 3.2 | Process-related |
| By-product B | 5.8 | Synthesis by-product |
| Degradant C | 7.1 | Hydrolytic degradation |
| Oxidative Adduct D | 8.5 | Oxidation product |
This table provides a hypothetical impurity profile for this compound, illustrating the types of impurities that may be encountered.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, this compound, with its polar phenolic hydroxyl group, is not sufficiently volatile for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to increase its volatility and thermal stability. nih.govnih.gov
Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com This derivatization reduces the polarity of the molecule, making it amenable to GC separation. nih.gov
The derivatized sample is then injected into the GC-MS system. The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for their identification based on their fragmentation patterns. researchgate.net
Table 3: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Condition |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
This table presents hypothetical but typical GC-MS parameters for the analysis of a derivatized form of this compound.
Hyphenated Techniques in Metabolomics Research (LC-MS, GC-MS)
Metabolomics, the comprehensive study of small molecules in a biological system, heavily relies on hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-MS. nih.gov These techniques can be applied to study the metabolic fate of this compound and its effects on endogenous metabolic pathways. nih.govnih.gov
LC-MS is particularly well-suited for the analysis of a wide range of metabolites, including those that are not amenable to GC-MS. nih.gov In the context of this compound, LC-MS can be used to identify and quantify the parent compound and its metabolites in biological fluids and tissues without the need for derivatization. nih.gov Untargeted metabolomics approaches using high-resolution mass spectrometry can provide a global snapshot of the metabolic changes induced by the compound. nih.gov
GC-MS-based metabolomics, following derivatization, is excellent for the analysis of primary metabolites such as amino acids, organic acids, and sugars, as well as volatile and semi-volatile secondary metabolites. nih.gov The combination of both LC-MS and GC-MS provides a more comprehensive coverage of the metabolome, offering a more complete picture of the biological system's response to this compound. nih.gov
Application of Derivatization Techniques in Analytical Research
Derivatization is a crucial tool in the analytical research of this compound, particularly for GC-MS analysis. nih.gov The primary goal of derivatization is to modify the chemical structure of the analyte to make it more suitable for a specific analytical technique. nih.govjfda-online.com For this compound, the main target for derivatization is the phenolic hydroxyl group. nih.gov
As mentioned, silylation is a widely used method. nih.gov The choice of silylating reagent depends on the reactivity of the functional group and the desired stability of the derivative. sigmaaldrich.com For phenols, reagents like BSTFA and MSTFA are effective. nih.govsigmaaldrich.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com
Besides silylation, other derivatization reactions such as acylation or alkylation could also be employed to block the hydroxyl group, thereby increasing the volatility and improving the chromatographic behavior of this compound for GC-MS analysis. jfda-online.com
Table 4: Common Derivatization Reagents for the Hydroxyl Group of this compound for GC-MS Analysis
| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Commonly used, good for hydroxyl groups. sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Highly reactive silylating agent. nih.gov |
| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | t-Butyldimethylsilyl (TBDMS) ether | Forms stable derivatives with characteristic mass spectra. researchgate.net |
| Pentafluoropropionic Anhydride (B1165640) | PFPA | Pentafluoropropionyl ester | Creates electron-capturing derivatives for sensitive detection. nih.gov |
This table summarizes common derivatization reagents that could be applied to the analysis of this compound.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets for 4-Hydroxy-N,2-dimethylbenzamide
The benzamide (B126) functional group is a well-established pharmacophore present in a diverse range of biologically active compounds. This suggests that this compound could interact with a variety of biological targets. Future research should prioritize screening this compound against protein families known to bind benzamide derivatives.
Key areas for exploration include:
Histone Deacetylases (HDACs): Many benzamide derivatives are potent HDAC inhibitors, a class of enzymes crucial in epigenetic regulation and cancer therapy. nih.govnih.gov The core benzamide structure can act as a zinc-binding group, a key interaction for HDAC inhibition. The substituents on the phenyl ring and the N-alkyl group can be modified to achieve selectivity for different HDAC isoforms.
Receptor Tyrosine Kinases (RTKs): Substituted benzamides have been identified as inhibitors of RTKs like the epidermal growth factor receptor (EGFR), which are pivotal in cell signaling and proliferation. acs.org The 4-hydroxy group could form critical hydrogen bonds within the ATP-binding pocket of these kinases.
G-Protein Coupled Receptors (GPCRs): The structural diversity of benzamides allows them to target various GPCRs, which are involved in a vast array of physiological processes. Screening against a panel of GPCRs could uncover novel activities.
Agricultural Targets: Beyond human therapeutics, substituted benzamides have shown significant promise as pesticides. nih.govnih.gov Research into the insecticidal or fungicidal properties of this compound could lead to the development of new agrochemicals, potentially targeting insect odorant receptors, as seen with the related compound DEET (N,N-Diethyl-meta-toluamide). nih.govwikipedia.org
Table 1: Potential Biological Targets for this compound This table presents hypothetical research targets based on the activities of structurally related compounds.
| Target Class | Specific Example(s) | Rationale for Investigation | Potential Therapeutic/Application Area |
|---|---|---|---|
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Benzamide scaffold can chelate the active site zinc ion. nih.gov | Oncology, Inflammatory Diseases |
| Kinases | EGFR, VEGFR | Hydroxyphenyl group can mimic the adenine (B156593) region of ATP. acs.org | Oncology |
| Ion Channels | Voltage-gated sodium channels | Amide-containing molecules are known to modulate ion channel function. | Neurology, Pain Management |
| Agricultural Pests | Insect Odorant Receptors | The related compound DEET is a known insect repellent. wikipedia.org | Agrochemicals |
Development of Advanced Synthetic Strategies for Complex Analogs
To fully explore the structure-activity relationship (SAR) of this compound, efficient and versatile synthetic routes are necessary. While standard amidation reactions, such as the coupling of a carboxylic acid with an amine using reagents like N,N'-dicyclohexylcarbodiimide (DCC), are applicable, the synthesis of a diverse library of complex analogs will require more advanced strategies. nih.gov
Future synthetic research should focus on:
Organocatalytic Benzannulation: This powerful method allows for the construction of highly functionalized and polysubstituted benzene (B151609) rings from acyclic precursors. nih.gov It offers a flexible approach to creating analogs with varied substitution patterns on the aromatic core.
Late-Stage C-H Functionalization: Directing-group-assisted C-H activation and functionalization would enable the selective introduction of new substituents onto the pre-formed benzamide scaffold. This strategy is highly atom-economical and allows for rapid diversification of the lead compound.
Peptide-Catalyzed Asymmetric Halogenation: For creating chiral analogs, particularly those with atropisomerism (chirality arising from restricted rotation around a single bond), peptide-based catalysts can be employed for enantioselective transformations like bromination. acs.org
Flow Chemistry: Implementing synthetic steps in a continuous flow system can improve reaction efficiency, safety, and scalability, facilitating the rapid production of an analog library for screening.
Table 2: Comparison of Synthetic Strategies for Benzamide Analogs
| Synthetic Strategy | Description | Advantages | Potential Application for Analogs |
|---|---|---|---|
| Classical Amidation | Coupling of a carboxylic acid/acyl chloride with an amine. acs.org | Well-established, reliable for basic structures. | Synthesis of the core scaffold and simple N-alkyl variations. |
| Organocatalytic Benzannulation | Construction of the aromatic ring from acyclic building blocks using an organocatalyst. nih.gov | High flexibility in substitution patterns, regioselectivity. | Creating analogs with novel substitutions on the phenyl ring. |
| Late-Stage C-H Functionalization | Direct modification of C-H bonds on the aromatic ring in a late synthetic step. | High efficiency, rapid diversification. | Introducing functional groups at various positions of the core structure. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Studies
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and molecular design. researchgate.netbiomedres.us For a compound like this compound, these computational tools can dramatically accelerate the research and development cycle.
Key applications include:
Generative Molecular Design: Deep learning architectures, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large chemical databases to design novel benzamide analogs with specific desired properties (e.g., high predicted binding affinity, low predicted toxicity). rsc.orgnih.gov
Predictive QSAR Modeling: ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of a series of analogs with their biological activity. researchgate.net This allows for the in-silico prediction of an analog's potency before it is synthesized, saving time and resources.
Retrosynthesis Prediction: AI tools can analyze a target molecule and propose viable synthetic routes, breaking it down into commercially available starting materials. This can help chemists overcome complex synthetic challenges. rsc.org
Virtual Screening: ML models can be used to rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing which analogs of this compound should be synthesized and tested.
Table 3: Hypothetical AI-Driven Design of this compound Analogs This interactive table illustrates how AI could be used to generate and prioritize novel analogs based on predicted properties.
| Analog ID | Proposed Structural Modification | Predicted Target Affinity (Score) | Predicted Solubility (mg/L) | Synthesis Priority |
|---|---|---|---|---|
| HNDB-001 | (Parent Compound) | 0.65 | 150 | - |
| HNDB-AI-01 | Replace 2-methyl with 2-chloro | 0.82 | 125 | High |
| HNDB-AI-02 | Add 5-fluoro group | 0.75 | 160 | High |
| HNDB-AI-03 | Replace N-methyl with N-ethyl | 0.68 | 110 | Medium |
Investigation of this compound as a Biochemical Probe for Cellular Processes
A biochemical probe is a small molecule used to study biological systems, for instance, by binding to a specific protein to allow its visualization or quantification. The structure of this compound is a suitable starting point for the design of such probes.
Future research could focus on:
Developing Fluorescent Probes: The phenolic hydroxyl group is an ideal handle for chemical modification. It can be etherified with a linker attached to a fluorophore. Such a probe could be used to visualize the subcellular localization of its target protein via fluorescence microscopy.
Creating Affinity-Based Probes: By attaching a biotin (B1667282) tag to the molecule, researchers can create an affinity probe. After introducing the probe into a cell lysate, it will bind to its target protein(s). The entire complex can then be pulled down using streptavidin beads, allowing for the identification of the target protein via mass spectrometry.
Photoaffinity Labeling: Incorporating a photoreactive group (e.g., a diazirine) into the benzamide structure would create a photoaffinity label. Upon exposure to UV light, the probe will form a covalent bond with its target, enabling more robust identification and characterization of the binding site.
Expanding Applications in Materials Science and Specialty Chemicals
The combination of a rigid aromatic ring, a hydrogen-bonding amide group, and a reactive phenolic hydroxyl group makes this compound an intriguing candidate for applications in materials science. numberanalytics.com
Potential avenues for exploration include:
Monomer for High-Performance Polymers: The compound can act as a bifunctional monomer. The amine (after hydrolysis of the amide) and hydroxyl groups could be used in polycondensation reactions to create novel polyamides or polyesters. The presence of the hydroxyl group could enhance properties like thermal stability, flame retardancy, and adhesion. The amide group itself can participate in forming robust hydrogen-bonding networks, a key feature of materials like Nylon. teachy.aisolubilityofthings.com
Phenolic Resins and Composites: The phenolic group allows for its incorporation into phenolic resins (phenol-formaldehyde type). The amide functionality could provide internal plasticization or enhance compatibility with other polymers in a composite material.
Specialty Chemical Additives: Phenol amides are recognized for their antioxidant properties. nih.gov this compound could be investigated as a stabilizer or antioxidant additive for plastics, elastomers, or lubricants, preventing degradation from heat and oxidation. Its structure could also lend itself to applications as a curing agent for epoxy resins or as a component in specialized coatings and adhesives. teachy.ai
Q & A
Q. Q1. What are the established synthetic routes for 4-Hydroxy-N,2-dimethylbenzamide, and how can reaction conditions be optimized for purity and yield?
Methodological Answer: The synthesis of this compound typically involves condensation or substitution reactions. For example:
- Route 1: Methylation of 4-hydroxybenzamide derivatives using dimethylamine under alkaline conditions. Key parameters include temperature (60–80°C), solvent (DMF or dichloromethane), and stoichiometric control of dimethylating agents .
- Route 2: Direct benzoylation of 2-methylphenol derivatives followed by selective N-methylation. Catalysts like Pd/C or pyridine improve regioselectivity .
Optimization Strategies:
- Purity: Use column chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Purity >99% is achievable via these methods .
- Yield Enhancement: Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours vs. 18 hours conventional) and improves yield by 15–20% .
Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional Alkylation | DMF, 80°C, 18 h | 65 | 95 | |
| Microwave-Assisted | DMF, 100°C, 1 h | 80 | 99 |
Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O) validate the structure .
- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]+ at m/z 194.1 .
Advanced Research Questions
Q. Q3. What computational approaches are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential as an electron donor in enzyme interactions .
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., MMP-9 or COX-2). Align results with in vitro IC50 values to validate models .
Case Study: DFT calculations on a related benzanilide showed 85% correlation between predicted binding affinity and experimental IC50 values against bacterial enzymes .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer:
- Heterogeneity Analysis: Apply Higgins’ I² statistic to quantify variability in meta-analyses. I² > 50% indicates significant heterogeneity, prompting subgroup analysis (e.g., by assay type or cell line) .
- Experimental Replication: Standardize assay conditions (e.g., ATP levels in kinase assays) to minimize inter-lab variability. For example, discrepancies in IC50 values for MMP inhibition may arise from differences in substrate concentrations .
Table 2: Data Contradiction Analysis Framework
Q. Q5. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound derivatives?
Methodological Answer:
- Scaffold Modification: Systematically vary substituents (e.g., replace N-methyl with ethyl or cyclopropyl groups) and assess impact on bioactivity. For example, bulky substituents at the 2-position reduced COX-2 inhibition by 40% in a related compound .
- Pharmacophore Mapping: Identify critical hydrogen-bond donors (e.g., hydroxyl group) using 3D-QSAR models. In benzamide analogs, removing the hydroxyl group abolished antibacterial activity .
Key Finding: Derivatives with electron-withdrawing groups (e.g., -Cl) at the 4-position showed enhanced antioxidant activity (EC50 = 12 µM vs. 25 µM for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
